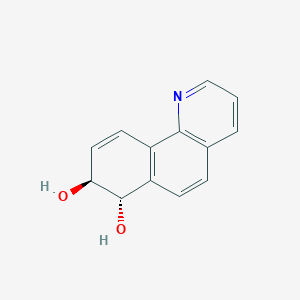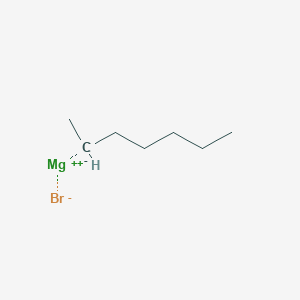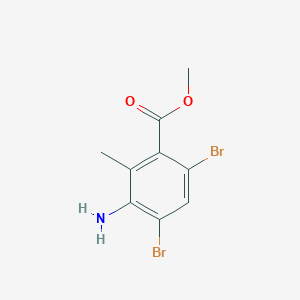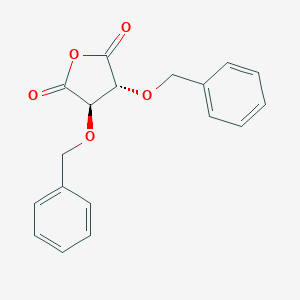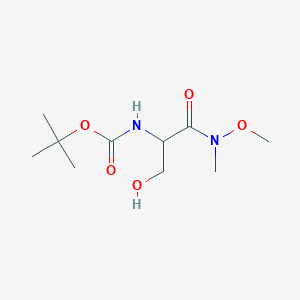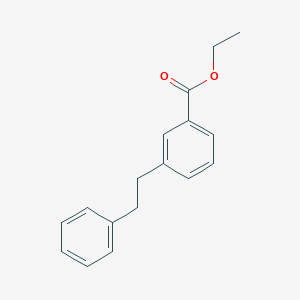
Epitope 31D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIM 23268 is a synthetic compound that acts as a selective agonist for somatostatin receptor subtype 5 (SSTR5). It was initially developed by Biomeasure, Inc. for potential therapeutic applications in endocrinology and metabolic diseases, particularly for conditions like type 2 diabetes mellitus .
Méthodes De Préparation
The synthesis of BIM 23268 involves multiple steps, including peptide bond formation and cyclization. The compound is a peptide or derivative, and its preparation typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .
Analyse Des Réactions Chimiques
BIM 23268 undergoes various chemical reactions, primarily involving its peptide bonds and functional groups. The compound can participate in:
Oxidation: The presence of sulfur atoms in its structure allows for oxidation reactions, forming disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying peptide synthesis and receptor-ligand interactions.
Biology: BIM 23268 is used to investigate the role of somatostatin receptors in cellular signaling pathways.
Medicine: The compound has shown promise in the treatment of endocrine disorders, particularly in regulating hormone secretion in pituitary adenomas.
Industry: While its industrial applications are limited, BIM 23268’s role in drug development and receptor studies makes it valuable for pharmaceutical research
Mécanisme D'action
BIM 23268 exerts its effects by selectively binding to somatostatin receptor subtype 5 (SSTR5). Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of hormone secretion, particularly growth hormone and prolactin. The activation of SSTR5 also triggers the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and further inhibition of cellular activity .
Comparaison Avec Des Composés Similaires
BIM 23268 is unique in its high selectivity for SSTR5 compared to other somatostatin analogs. Similar compounds include:
BIM 23197: A selective agonist for somatostatin receptor subtype 2 (SSTR2).
BIM 23244: A bispecific compound that targets both SSTR2 and SSTR5.
Octreotide: A clinically used somatostatin analog with a preference for SSTR2.
Propriétés
Numéro CAS |
122289-52-5 |
|---|---|
Formule moléculaire |
C75H132N26O19S2 |
Poids moléculaire |
1766.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C75H132N26O19S2/c1-11-40(6)58(100-66(113)47(19-15-29-86-74(81)82)93-71(118)59(42(8)102)101-68(115)52(34-43-21-23-44(103)24-22-43)98-69(116)57(39(4)5)99-60(107)41(7)77)70(117)94-49(26-32-122-10)64(111)92-48(25-31-121-9)65(112)97-53(35-54(78)104)61(108)89-36-55(105)88-37-56(106)90-45(18-14-28-85-73(79)80)62(109)96-51(33-38(2)3)67(114)91-46(17-12-13-27-76)63(110)95-50(72(119)120)20-16-30-87-75(83)84/h21-24,38-42,45-53,57-59,102-103H,11-20,25-37,76-77H2,1-10H3,(H2,78,104)(H,88,105)(H,89,108)(H,90,106)(H,91,114)(H,92,111)(H,93,118)(H,94,117)(H,95,110)(H,96,109)(H,97,112)(H,98,116)(H,99,107)(H,100,113)(H,101,115)(H,119,120)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |
Clé InChI |
SOLCKDUKYAMXBE-UPOCGCHASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Séquence |
AVYTRIMMNGGRLKR |
Synonymes |
epitope 31D glycosylated peptide 31D peptide 31D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








